Ethyl 4-fluoropyrrolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-fluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDIYVDGPRPFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 4 Fluoropyrrolidine 2 Carboxylate
Stereoselective and Enantioselective Synthesis of the Pyrrolidine (B122466) Core
The construction of the pyrrolidine ring with specific stereochemical configurations at the C-2 and C-4 positions is fundamental to the synthesis of optically pure fluorinated proline derivatives. Methodologies are broadly categorized into diastereoselective approaches, which control the relative stereochemistry of substituents, and enantioselective methods, which control the absolute stereochemistry to yield a single enantiomer.
Diastereoselective synthesis of the pyrrolidine core often relies on cycloaddition reactions where the stereochemical outcome is directed by the reactants and reaction conditions. One of the most powerful methods for constructing the pyrrolidine framework is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. acs.org This approach allows for the rapid assembly of the heterocyclic ring with control over the relative configuration of the newly formed stereocenters.
Multi-component reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidines in a single operation. nih.gov For instance, a novel diastereoselective synthesis of functionalized pyrrolidines has been achieved through asymmetric multi-component reactions involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent. nih.gov This method can construct up to three contiguous stereogenic centers with high diastereoselectivity, governed by factors such as the choice of Lewis acid catalyst (e.g., TiCl₄) and reaction temperature. nih.gov
Achieving high enantioselectivity in the synthesis of the pyrrolidine core is crucial for producing specific, biologically active enantiomers. This is accomplished primarily through the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. By attaching the auxiliary to the starting material, it directs subsequent transformations to favor the formation of one enantiomer over the other. After the desired stereocenter is created, the auxiliary can be removed and potentially recycled. Glycosylamines, for example, have been used as chiral auxiliaries in asymmetric Mannich reactions to produce enantiopure heterocycles with excellent diastereoselectivity.
Asymmetric Catalysis: Asymmetric catalysis is an alternative and often more efficient strategy for accessing enantiomerically enriched compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of a chiral product. Chiral Lewis acid catalysts, in particular, are powerful tools for a variety of asymmetric transformations. Copper(II)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been successfully employed to access chiral pyrrolidines with multiple stereogenic centers. acs.org Similarly, chiral organocatalysts derived from natural amino acids like proline have been instrumental in the development of asymmetric reactions for synthesizing complex molecules. nih.govnih.gov
Strategies for Fluorine Atom Introduction at the C-4 Position
The introduction of a fluorine atom at the C-4 position of the pyrrolidine ring is a critical step. This is most commonly achieved through the deoxyfluorination of a hydroxylated precursor, a reaction that replaces a hydroxyl group with a fluorine atom.
The success of a deoxyfluorination reaction heavily depends on the choice of the fluorinating agent. Several reagents have been developed for this purpose, each with distinct properties and reactivity profiles.
Morpholinosulfur Trifluoride (Morph-DAST): This reagent is a versatile and widely used nucleophilic fluorinating agent. chemicalbook.comchemimpex.com It is known for its greater thermal stability compared to related reagents like DAST (diethylaminosulfur trifluoride). enamine.net Morph-DAST is effective in converting hydroxyl groups to fluorine atoms and can be used in the preparation of fluorinated proline analogs. chemicalbook.com It is particularly useful for hindered substrates due to its higher reactivity. enamine.netchemicalbook.com
Ishikawa Reagent: The Ishikawa reagent is another popular choice for converting primary alcohols to alkyl fluorides under mild conditions. wikipedia.orgacsgcipr.org It is a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and an enamine, with the former being the active fluorinating species. wikipedia.org A key advantage of the Ishikawa reagent is that it is shelf-stable and can be prepared from inexpensive starting materials, making it a practical alternative to other fluorinating agents. wikipedia.orgenamine.net It is selective for alcohols and does not typically react with aldehydes or ketones. wikipedia.orgacsgcipr.org
| Fluorinating Reagent | Chemical Name | Key Characteristics | Primary Applications |
|---|---|---|---|
| Morpholinosulfur Trifluoride (Morph-DAST) | 4-Morpholinylsulfur trifluoride | Higher reactivity and thermal stability than DAST. enamine.net | Deoxyfluorination of alcohols, including hindered substrates, to prepare organic fluorine compounds. enamine.netchemicalbook.com |
| Ishikawa Reagent | N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine | Shelf-stable, easily prepared, and mild reaction conditions. wikipedia.orgenamine.net Selective for alcohols. acsgcipr.org | Conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides. wikipedia.orgenamine.net |
Esterification Methods for the C-2 Carboxylate Functionality
The final step in the synthesis of the target compound is the conversion of the carboxylic acid at the C-2 position of the pyrrolidine ring into an ethyl ester.
The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The Fischer esterification is a reversible, equilibrium-controlled process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction to completion and maximize the yield of the ester, the alcohol is typically used in a large excess, serving as both the reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.commasterorganicchemistry.com
Fischer Esterification Principles and Variants
The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids into esters. organic-chemistry.org The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com
The mechanism proceeds through several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com
Elimination of Water: The intermediate eliminates a molecule of water, and the resulting protonated ester is formed. youtube.com
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to regenerate the catalyst and yield the final ester product. libretexts.org
To drive the equilibrium toward the product side, common strategies include using a large excess of the alcohol, which can often serve as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents. organic-chemistry.orgmasterorganicchemistry.com
In the context of synthesizing Ethyl 4-fluoropyrrolidine-2-carboxylate, the starting material would be 4-fluoropyrrolidine-2-carboxylic acid. The reaction would be conducted in ethanol, which acts as both the solvent and the nucleophile, with a catalytic amount of a strong acid.
Table 1: Common Acid Catalysts for Fischer Esterification
| Catalyst | Formula | Typical Conditions |
|---|---|---|
| Sulfuric Acid | H₂SO₄ | Concentrated, catalytic amount, reflux |
| Hydrochloric Acid | HCl | Gaseous or in a solvent, reflux |
| p-Toluenesulfonic acid | TsOH | Solid, catalytic amount, often with water removal |
Transesterification Processes
Transesterification is another powerful method for synthesizing esters, involving the conversion of one ester into another by reaction with an alcohol. This process can be catalyzed by either acids or bases. For the synthesis of this compound, this method would be applicable if a different ester, such as the methyl ester, were a more accessible precursor.
The reaction involves the exchange of the alkoxy group of the starting ester with the alkoxy group of the alcohol used. For example, reacting Mthis compound with an excess of ethanol in the presence of a suitable catalyst would yield the desired ethyl ester and methanol. Like Fischer esterification, this is an equilibrium-controlled process. The equilibrium is typically shifted by using a large excess of the target alcohol (ethanol in this case) or by removing the alcohol byproduct (methanol).
Various catalysts can be employed for transesterification, including:
Acid Catalysts: Strong mineral acids like H₂SO₄ or HCl, and Lewis acids such as scandium(III) triflate, can catalyze the reaction. organic-chemistry.org
Base Catalysts: Strong bases like sodium ethoxide or non-ionic bases can also be effective.
Enzymatic Catalysts: Lipases, such as those from Candida antarctica, can be used for highly specific and mild transesterification reactions, which is a key consideration in green chemistry. google.com
Table 2: Selected Catalysts for Transesterification
| Catalyst Type | Example | Key Features |
|---|---|---|
| Acid | Sulfuric Acid (H₂SO₄) | Common, inexpensive, requires anhydrous conditions. |
| Base | Sodium Ethoxide (NaOEt) | High yields, sensitive to water and free acids. |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Promote acylation under mild conditions. organic-chemistry.org |
Chemo- and Regioselectivity in Synthesis
The synthesis of a molecule like this compound presents distinct challenges in chemo- and regioselectivity, particularly concerning the stereochemistry at the C2 and C4 positions of the pyrrolidine ring.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. During the esterification of 4-fluoropyrrolidine-2-carboxylic acid, the primary concern is the reaction at the carboxylic acid group without affecting the secondary amine or the C-F bond. The secondary amine can be protonated under the acidic conditions of Fischer esterification, which protects it from acting as a competing nucleophile. However, to avoid side reactions or for use in other synthetic steps, the amine is often protected with a group like tert-butoxycarbonyl (Boc). nih.govnih.gov
Regioselectivity , which involves controlling the site of a chemical change, is critical in the initial synthesis of the fluorinated pyrrolidine ring. The introduction of the fluorine atom at the C4 position must be precise. This is often achieved starting from a precursor like 4-hydroxyproline (B1632879), where the hydroxyl group's stereochemistry dictates the final stereochemistry of the fluorine atom upon nucleophilic fluorination. nih.goved.ac.uk The synthesis can yield both cis and trans isomers with respect to the carboxylate group at C2. For instance, studies on related compounds show that the choice of fluorinating agent and the stereochemistry of the starting material are crucial for controlling the diastereoselectivity of the product. ed.ac.ukresearchgate.net The relative stereochemistry of the substituents on the pyrrolidine ring significantly influences the molecule's conformation and biological activity. nih.gov
Process Optimization and Scalability Considerations in Academic Synthesis
Moving a synthesis from a small, exploratory scale to a larger, multigram scale for further study presents numerous challenges in an academic setting. nih.gov
Key optimization parameters include:
Reaction Concentration: Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side product formation.
Temperature: Optimizing temperature can balance reaction rate and selectivity. For fluorinated heterocycles, microwave-assisted synthesis has been shown to reduce reaction times and increase yields. benthamdirect.comresearchgate.net
Reagent Stoichiometry: Minimizing the excess of reagents, particularly expensive ones, is crucial for cost-effectiveness.
Catalyst Loading: Reducing the amount of catalyst needed without compromising reaction time or yield is a common optimization goal.
For the synthesis of pyrrolidine derivatives, scalable protocols have been developed that allow for preparation on up to a 100-gram scale. nih.govresearchgate.net These protocols often involve optimizing reaction conditions to achieve high yields and simplify purification. researchgate.net For instance, in an esterification reaction, using the minimum required amount of acid catalyst can prevent potential degradation of the product during a lengthy workup.
Green Chemistry Principles in Synthetic Route Development
Incorporating green chemistry principles into synthetic planning aims to reduce environmental impact. dovepress.com For the synthesis of this compound, several green approaches can be considered. frontiersin.org
Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product. Direct esterification is generally atom-economical, with water being the only byproduct.
Use of Greener Solvents: Ethanol, required for the synthesis of the ethyl ester, is considered a green solvent. Using it as the reaction medium in a Fischer esterification aligns with green principles. frontiersin.org
Alternative Energy Sources: Microwave irradiation is an energy-efficient method that can accelerate reactions, often leading to higher yields and fewer side products in the synthesis of fluorinated heterocyles. benthamdirect.comresearchgate.net
Catalysis: Using catalytic reagents is preferable to stoichiometric ones. The development of reusable or biodegradable catalysts is an active area of research. frontiersin.org For example, new green processes for synthesizing related compounds aim to produce only non-toxic salts as by-products. eurekalert.org
Chromatography-Free Purification and Isolation Techniques
Column chromatography is a common purification technique in academic labs but can be time-consuming, expensive, and generate significant solvent waste. Developing chromatography-free purification methods is essential for scalable and greener synthesis. frontiersin.org
For this compound, several non-chromatographic methods could be employed:
Crystallization: As the product is an ester of an amino acid, it can be converted into a hydrochloride or other salt. These salts are often crystalline solids that can be purified by recrystallization from an appropriate solvent system. This method was used in the synthesis of cis-4-fluoro-L-proline. ed.ac.uk
Liquid-Liquid Extraction: A standard workup for esterification reactions involves neutralizing the acid catalyst and extracting the ester into an organic solvent. Careful selection of solvents and pH adjustments can remove many impurities.
Distillation: If the ethyl ester is a thermally stable liquid with a suitable boiling point, vacuum distillation could be a viable method for purification on a larger scale.
By optimizing the reaction to minimize side product formation, the need for extensive purification can be reduced, sometimes allowing for direct isolation of a high-purity product through simple workup procedures. frontiersin.org
Chemical Transformations and Reactivity of Ethyl 4 Fluoropyrrolidine 2 Carboxylate
Reactions of the Ester Group (e.g., Hydrolysis, Amidation, Reduction)
The ethyl ester functional group is a versatile handle for various chemical modifications, including hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to a primary alcohol.
Hydrolysis: The ester can be cleaved under both acidic and basic conditions to yield 4-fluoropyrrolidine-2-carboxylic acid. Acid-catalyzed hydrolysis, typically performed with strong acids like hydrochloric acid (HCl) in water, is the reverse of esterification and is a reversible process. libretexts.org Basic hydrolysis, also known as saponification, is irreversible and is carried out using a strong base like sodium hydroxide (B78521) (NaOH). libretexts.org While effective, alkaline hydrolysis of proline esters and their derivatives can sometimes lead to side products. nih.goved.ac.uk In practice, acidic conditions are often employed for the hydrolysis of related protected fluoroproline esters. nih.gov
Table 1: Hydrolysis of Ethyl 4-fluoropyrrolidine-2-carboxylate
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H2O, Strong Acid Catalyst (e.g., HCl) | 4-fluoropyrrolidine-2-carboxylic acid |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH, KOH) | Salt of 4-fluoropyrrolidine-2-carboxylic acid |
Amidation: The ester group can be converted to an amide through reaction with a primary or secondary amine. This transformation is fundamental in peptide synthesis and for creating a diverse range of functionalized molecules. While direct amidation of esters can be challenging, various methods have been developed to facilitate this reaction. mdpi.com The synthesis of various N-substituted 4-fluoropyrrolidine-2-carboxamides demonstrates the feasibility of this conversion, which is crucial for building larger molecular structures. nih.gov
Reduction: The ester functionality can be reduced to the corresponding primary alcohol, (4-fluoropyrrolidin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov This reaction is analogous to the reduction of proline and its derivatives to prolinol, a common starting material for various drugs. nih.gov
Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom (e.g., N-protection/deprotection, N-alkylation)
The secondary amine of the pyrrolidine ring is a key site for modifications, allowing for the introduction of protecting groups or various substituents through alkylation.
N-protection/deprotection: To prevent unwanted side reactions during transformations at other parts of the molecule, the pyrrolidine nitrogen is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group. nih.gov Deprotection, or the removal of the Boc group, is typically accomplished under mild acidic conditions, for instance, using hydrochloric acid or triflic acid, which regenerates the secondary amine. nih.goved.ac.uk
N-alkylation: The nitrogen atom can be functionalized through the introduction of alkyl or aryl groups. This N-alkylation can be performed using various methods, including reductive amination or reaction with alkyl halides. This allows for the synthesis of a wide range of N-substituted pyrrolidine derivatives, which is a common strategy in the development of new therapeutics. nih.gov
Table 2: Transformations of the Pyrrolidine Nitrogen
| Transformation | Typical Reagents/Process | Purpose/Outcome |
|---|---|---|
| N-protection | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Protects the nitrogen from reacting during other synthetic steps. nih.gov |
| N-deprotection | Acidic conditions (e.g., HCl, Triflic Acid) | Removes the protecting group to restore the secondary amine. nih.goved.ac.uk |
| N-alkylation | Alkyl halides, Reductive amination | Introduces various substituents onto the nitrogen atom. nih.gov |
Reactivity at the C-4 Fluorinated Stereocenter (e.g., Stereochemical Inversion, Retention)
The stereochemistry at the C-4 position is crucial for the biological activity of many fluoropyrrolidine-containing compounds. This stereocenter is typically established during the synthesis from a chiral precursor, most commonly 4-hydroxyproline (B1632879). nih.gov
Stereochemical Inversion: The synthesis of 4-fluoropyrrolidines often involves a nucleophilic substitution reaction on a corresponding 4-hydroxyproline derivative. The hydroxyl group is first activated (e.g., as a mesylate or tosylate) or directly displaced using a fluorinating agent like morpholinosulfur trifluoride. nih.gov This reaction proceeds via an Sₙ2 mechanism, which results in a complete inversion of the stereochemistry at the C-4 position. nih.govyoutube.com Therefore, to obtain (2S,4S)-4-fluoropyrrolidine, one would typically start from (2S,4R)-4-hydroxyproline.
Stereochemical Retention: Achieving a final product with retention of stereochemistry relative to the starting alcohol requires a double inversion strategy. youtube.com For example, the stereochemistry of the hydroxyl group in (2S,4R)-4-hydroxyproline can first be inverted to (2S,4S)-4-hydroxyproline using a Mitsunobu reaction. ed.ac.uk Subsequent fluorination of this new intermediate then proceeds with another inversion, resulting in a final product, (2S,4R)-4-fluoropyrrolidine, which has the same relative stereochemistry as the initial starting material. ed.ac.uk
Table 3: Control of Stereochemistry at the C-4 Position
| Starting Material | Key Reaction | Stereochemical Outcome at C-4 | Final Product Stereoisomer |
|---|---|---|---|
| (2S,4R)-4-hydroxyproline derivative | Fluorination (Sₙ2) | Inversion | (2S,4S)-4-fluoropyrrolidine derivative |
| (2S,4R)-4-hydroxyproline derivative | 1. Mitsunobu Reaction 2. Fluorination (Sₙ2) | Double Inversion (Net Retention) | (2S,4R)-4-fluoropyrrolidine derivative |
Derivatization Strategies and Analogue Synthesis
This compound serves as a versatile scaffold for creating more complex molecules with potential therapeutic applications.
The core structure of this compound is frequently used to generate libraries of related compounds for biological screening. nih.gov For instance, a series of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives were synthesized and identified as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), making them promising candidates for the treatment of type 2 diabetes. nih.gov These syntheses highlight how modifications to the ester and amine functionalities of the starting scaffold can lead to highly active and specific drug candidates.
Beyond simple derivatization, the 4-fluoropyrrolidine moiety is incorporated into entirely new and diverse molecular scaffolds to target various biological systems. nih.gov A notable example is the use of the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold in the design of novel radioligands for targeting Fibroblast Activation Protein (FAP), which is overexpressed in many cancers. mdpi.com In this work, the fluorinated pyrrolidine unit was integrated into a larger, complex molecule to create a tracer for Positron Emission Tomography (PET) imaging. mdpi.com This demonstrates the value of the fluoropyrrolidine core as a key building block for developing sophisticated diagnostic and therapeutic agents. mdpi.com
This compound: A Key Chiral Building Block in Advanced Organic Synthesis
This compound, a fluorinated analog of the amino acid proline, has emerged as a significant chiral building block and synthetic intermediate in medicinal chemistry and drug discovery. Its unique structural features—a stereochemically defined pyrrolidine ring, a reactive carboxylate group, and a strategically placed fluorine atom—make it a valuable precursor for a wide range of complex organic molecules. The presence of fluorine can profoundly influence the conformational preferences, metabolic stability, and binding affinity of the resulting compounds, making this building block particularly attractive for the design of novel therapeutics.
Application As a Chiral Building Block and Synthetic Intermediate
The utility of ethyl 4-fluoropyrrolidine-2-carboxylate and its derivatives stems from their role as fluorinated proline surrogates. Proline's rigid five-membered ring imparts conformational constraints on peptides and other molecules, and the addition of a fluorine atom provides a powerful tool to fine-tune these properties through stereoelectronic effects. nih.govijettjournal.org This section explores the multifaceted applications of this compound in the synthesis of sophisticated molecular architectures.
This compound is a direct precursor to 4-fluoroprolines, a class of non-natural amino acids that are widely incorporated into peptides and proteins to modulate their structure and function. nih.gov The incorporation of 4-fluoroproline (B1262513) can significantly enhance the conformational stability of peptides and proteins, including collagen. nih.govbioorganica.com.ua This enhanced stability is attributed to stereoelectronic effects induced by the highly electronegative fluorine atom, which influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the preceding peptide bond. nih.govijettjournal.org
Research has shown that the two diastereomers of 4-fluoroproline have distinct and predictable effects on peptide conformation:
(2S, 4R)-4-fluoroproline (trans-4-fluoroproline) , derived from (2S, 4S)-ethyl 4-fluoropyrrolidine-2-carboxylate, tends to stabilize the Cγ-exo ring pucker, which favors a trans conformation of the preceding peptide bond. nih.govijettjournal.org
(2S, 4S)-4-fluoroproline (cis-4-fluoroproline) , derived from (2S, 4R)-ethyl 4-fluoropyrrolidine-2-carboxylate, prefers a Cγ-endo ring pucker, which stabilizes a cis peptide bond. nih.govijettjournal.org
This predictable control over local conformation is invaluable in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against proteolytic degradation and better bioavailability. enamine.netresearchgate.net For instance, 4-fluoroproline has been incorporated into peptide-based pharmaceuticals, including thrombin inhibitors, to improve their metabolic stability. bioorganica.com.ua The ability to enforce specific secondary structures, like β-turns, makes these fluorinated analogs powerful tools in drug design. researchgate.net
| 4-Fluoroproline Diastereomer | Preferred Ring Pucker | Favored Peptide Bond Conformation | Synthetic Precursor (Ester Form) |
|---|---|---|---|
| (2S, 4R)-4-fluoroproline | Cγ-exo | trans | (2S, 4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate |
| (2S, 4S)-4-fluoroproline | Cγ-endo | cis | (2S, 4R)-Ethyl 4-fluoropyrrolidine-2-carboxylate |
Proline and its derivatives are well-established chiral synthons for the construction of more complex nitrogen-containing heterocyclic systems, such as pyrrolizidine (B1209537) and indolizidine alkaloids. rsc.orgnih.gov These fused ring systems are core structures in numerous natural products with significant biological activities. This compound serves as a valuable starting material for creating fluorinated versions of these complex alkaloids.
The synthesis of these fused heterocyclic systems often involves the elaboration of the pyrrolidine ring, for example, by forming a new ring between the nitrogen atom and the C2 carboxylate position (after appropriate functional group manipulation). nih.gov The presence of the fluorine atom at the C4 position can be leveraged to modulate the biological activity and pharmacokinetic properties of the resulting alkaloid analogs. bioorganica.com.ua For example, fluorinated pyrrolizidines and indolizidines are synthesized using building blocks that have a pre-installed fluorine or fluoroalkyl group. bioorganica.com.ua this compound is an ideal candidate for such strategies, providing a direct route to chiral, monofluorinated bicyclic systems that are otherwise difficult to access.
One of the most critical applications of this compound is as a product of, and vehicle for, the stereoselective introduction of fluorine. The synthesis of this compound and its analogs typically starts from the readily available and inexpensive chiral precursor, (2S, 4R)-4-hydroxyproline (HypOH). researchgate.netmdpi.com
The key step in this synthesis is a nucleophilic substitution reaction (S_N2) on the C4 hydroxyl group. The hydroxyl group is first activated by converting it into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), proceeds with a complete inversion of stereochemistry. researchgate.netrsc.org This process ensures that the fluorine atom is introduced with a specific, predictable stereochemistry.
Synthesis of (2S, 4S)-Ethyl 4-fluoropyrrolidine-2-carboxylate: Starts with (2S, 4R)-4-hydroxyproline. The S_N2 reaction inverts the stereocenter at C4, resulting in the (4S) configuration.
Synthesis of (2S, 4R)-Ethyl 4-fluoropyrrolidine-2-carboxylate: Requires starting with the less common (2S, 4S)-4-hydroxyproline or employing a double inversion strategy from the (2S, 4R) isomer. nih.gov
This robust and highly stereocontrolled method allows chemists to precisely install a fluorine atom within a chiral scaffold. The resulting this compound can then be carried forward into more complex syntheses, effectively transferring that stereochemically defined fluorine atom into an advanced organic molecule. rsc.org
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate libraries of structurally diverse small molecules for biological screening. researchgate.net The goal of DOS is to efficiently explore a wide range of "chemical space" to identify novel bioactive compounds. researchgate.net The pyrrolidine ring is considered an excellent scaffold for DOS because its non-planar, three-dimensional structure allows for a diverse spatial arrangement of substituents.
This compound is an ideal building block for DOS campaigns focused on generating novel fluorinated compounds. Its utility in this context arises from several key features:
Structural Rigidity and 3D Character: The pyrrolidine ring provides a rigid, three-dimensional core, which is a desirable trait for scaffolds in drug discovery.
Chirality: As a chiral building block, it allows for the creation of stereochemically complex molecules, which is crucial for specific interactions with biological targets.
Strategic Fluorination: The fluorine atom not only imparts desirable physicochemical properties (e.g., increased metabolic stability, altered pKa, enhanced binding affinity) but also serves as a point of diversity. enamine.net
Orthogonal Functional Groups: The amine and ester functionalities allow for selective and sequential chemical modifications, enabling the attachment of various substituents to build a diverse library of compounds.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the structural analysis of Ethyl 4-fluoropyrrolidine-2-carboxylate, providing unambiguous evidence for its framework and stereochemical configuration.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The spectrum of the parent compound, (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, shows characteristic signals for the pyrrolidine (B122466) ring protons. ed.ac.uk For the ethyl ester, two additional signals corresponding to the ethyl group are expected.
The proton at the C4 position, which is directly attached to the fluorine atom, appears as a distinctive doublet of triplets (dt) due to coupling with the fluorine atom and the adjacent protons. For the parent acid, this signal is observed at approximately 5.47 ppm with a large geminal coupling to fluorine (¹JH-F) of ~52 Hz and smaller vicinal couplings to the C3 and C5 protons. ed.ac.uk A similar pattern is expected for the ethyl ester.
The proton at the C2 position, bonded to the carbon bearing the carboxylate group, typically appears as a multiplet. In the parent acid, this is seen around 4.61 ppm. ed.ac.uk The protons on the ethyl ester group are expected to present as a quartet around 4.2 ppm (-OCH2-) and a triplet around 1.3 ppm (-CH3).
The relative stereochemistry (cis vs. trans) of the substituents at C2 and C4 can be determined by analyzing the coupling constants and through Nuclear Overhauser Effect (NOE) studies.
Table 1: Experimental ¹H NMR Data for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and Predicted Data for Ethyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
| Proton Assignment | Experimental Shift (ppm) for Carboxylic Acid * | Predicted Shift (ppm) for Ethyl Ester | Multiplicity | Coupling Constants (J) in Hz (from Acid) |
|---|---|---|---|---|
| H-2 | 4.61 | ~4.5-4.7 | dd | 10.5, 7.9 |
| H-4 | 5.47 | ~5.3-5.5 | dt | 51.8 (JH-F), 3.6 |
| H-3, H-5 | 2.39-3.73 | ~2.4-3.8 | m | - |
| -OCH2CH3 | N/A | ~4.2 | q | ~7.1 |
| -OCH2CH3 | N/A | ~1.3 | t | ~7.1 |
*Data for the hydrochloride salt in CD₃OD ed.ac.uk
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and connectivity. For this compound, seven distinct signals are expected.
The carbon atom bonded to fluorine (C-4) is significantly affected, appearing as a doublet due to one-bond C-F coupling (¹JC-F), which is typically large (around 170-180 Hz). In related structures, this signal appears far downfield, around 91-92 ppm. ed.ac.uk The carbons adjacent to the C-F bond (C-3 and C-5) also exhibit smaller two-bond couplings (²JC-F) of approximately 22-24 Hz. ed.ac.uk
The carbonyl carbon of the ester group is expected at the lowest field, typically in the range of 169-172 ppm. The carbons of the ethyl group are predicted to appear around 61 ppm (-OCH2-) and 14 ppm (-CH3).
Table 2: Experimental ¹³C NMR Data for (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid and Predicted Data for Ethyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
| Carbon Assignment | Experimental Shift (ppm) for Carboxylic Acid * | Predicted Shift (ppm) for Ethyl Ester | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz (from Acid) |
|---|---|---|---|---|
| C=O | 169.3 | ~170 | s | - |
| C-4 | 92.0 | ~92 | d | ¹JC-F = 177.0 |
| C-2 | 58.0 | ~58 | s | - |
| C-5 | 51.7 | ~52 | d | ²JC-F = 24.0 |
| C-3 | 35.4 | ~35 | d | ²JC-F = 22.1 |
| -OCH2CH3 | N/A | ~61 | s | - |
| -OCH2CH3 | N/A | ~14 | s | - |
*Data for the hydrochloride salt in CD₃OD ed.ac.uk
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. In this compound, a single fluorine environment is present. The spectrum would show one primary signal, which would be split into a complex multiplet due to couplings with the geminal proton (H-4) and the vicinal protons (H-3 and H-5). The large ¹JH-F coupling constant would be the most prominent feature. This technique is crucial for confirming the presence and electronic environment of the fluorine atom within the pyrrolidine ring.
While specific 2D NMR data is not published, these techniques are instrumental for unambiguous structural assignment.
COSY (Correlation Spectroscopy): Would confirm the proton-proton connectivities within the molecule. It would show correlations between H-2 and the H-3 protons, between H-3 and H-4, and between H-4 and the H-5 protons, confirming the pyrrolidine ring structure. A clear correlation between the -OCH2- and -CH3 protons of the ethyl group would also be visible.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., connecting the C-4 signal at ~92 ppm to the H-4 signal at ~5.4 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one from the ethyl -OCH2- protons to the carbonyl carbon (~170 ppm) and the C-2 carbon (~58 ppm), confirming the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is critical for stereochemical analysis. It detects protons that are close in space. For example, in the cis isomer, a NOE would be observed between the H-2 and H-4 protons, whereas in the trans isomer, this correlation would be absent.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₇H₁₂FNO₂. The exact mass can be calculated and compared to the experimental value to confirm the elemental composition.
Table 3: HRMS Data for this compound
| Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₇H₁₂FNO₂ | [M+H]⁺ | 162.0925 | Typically within 5 ppm of calculated |
The HRMS data for the parent carboxylic acid, C₅H₈FNO₂, has been reported with a calculated mass of 134.0612 for the [M+H]⁺ ion and an observed value of 134.0613, confirming the composition of the core fluoropyrrolidine structure. ed.ac.uk
A common fragmentation pathway for ethyl esters involves the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement, or the loss of an ethoxy radical (•OC₂H₅, 45 Da). Further fragmentation would likely involve the opening of the pyrrolidine ring, potentially with the loss of HF (20 Da). Analysis of these fragments helps to piece together the molecular structure.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the protonated molecule [M+H]⁺ would first be isolated. Subsequent collision-induced dissociation (CID) would induce fragmentation, providing characteristic product ions that reveal the compound's structure.
The fragmentation of the pyrrolidine ring and the ethyl ester group dictates the mass spectrum. Key fragmentation pathways for protonated this compound are predicted to include:
Loss of Ethylene: A common fragmentation for ethyl esters is the neutral loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, leading to a protonated carboxylic acid.
Loss of the Ethoxy Group: Cleavage of the C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), forming an acylium ion.
Loss of the Carboxyethyl Group: Alpha-cleavage adjacent to the pyrrolidine nitrogen can lead to the loss of the entire ethyl carboxylate group as a radical (•COOCH₂CH₃, 73 Da) or through ring opening.
Pyrrolidine Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, often initiated by cleavage alpha to the nitrogen atom. This can involve the loss of small neutral molecules like ethylene or cyclopropane (B1198618) following ring contraction. nih.govresearchgate.net Studies on related α-pyrrolidinophenone cathinones show that a dominant pathway is the loss of the neutral pyrrolidine molecule, though this is more characteristic of compounds with a weaker bond to the ring. wvu.eduresearchgate.netniu.edu For amino acid esters, a primary fragmentation is the loss of the entire carboxy group. researchgate.net
Loss of Hydrogen Fluoride (B91410): The C-F bond is strong, but the loss of neutral HF (20 Da) is a possible fragmentation pathway for fluorinated compounds.
These pathways allow for the structural confirmation of the molecule. High-resolution mass spectrometry would further aid in determining the elemental composition of each fragment ion, adding confidence to the structural assignments. wvu.edu
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |
|---|---|---|
| 134.06 | C₂H₄ (Ethylene) | Protonated 4-fluoropyrrolidine-2-carboxylic acid |
| 117.05 | •OCH₂CH₃ (Ethoxy radical) | 4-fluoropyrrolidine-2-carbonyl acylium ion |
| 116.08 | HCOOCH₂CH₃ (Ethyl formate) | Protonated 4-fluoropyrroline |
| 88.08 | •COOCH₂CH₃ (Carboxyethyl radical) | Protonated 4-fluoropyrrolidine (after H rearrangement) |
| 70.06 | C₂H₄ and •COOCH₂CH₃ | Fragment from pyrrolidine ring cleavage |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. rsc.orgresearchgate.net The spectra of this compound would be characterized by absorptions corresponding to its ester, secondary amine, and fluoroalkane moieties.
The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the ethyl ester, typically appearing in the range of 1735-1750 cm⁻¹. pressbooks.pubdocbrown.info The C-O stretching vibrations of the ester group would produce strong bands in the 1300-1100 cm⁻¹ region. docbrown.info The secondary amine (N-H) of the pyrrolidine ring would exhibit a moderate stretching vibration in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the ethyl and pyrrolidine methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ range. libretexts.org
The C-F bond stretching vibration typically gives a strong absorption in the IR spectrum in the 1100-1000 cm⁻¹ region, although its exact position can be influenced by the surrounding molecular structure. bhu.ac.in
Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing symmetric vibrations and bonds involving non-polar groups. While the C=O stretch is also Raman active, the C-C backbone and symmetric CH₂ vibrations of the pyrrolidine ring would be more prominent compared to the IR spectrum. The symmetric C-F stretch is also expected to be observable. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H stretch | Secondary Amine | 3300 - 3500 | Medium | Weak |
| C-H stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Medium-Strong | Strong |
| C=O stretch | Ethyl Ester | 1735 - 1750 | Strong | Medium |
| C-O stretch | Ester | 1100 - 1300 | Strong | Medium |
| C-N stretch | Amine | 1020 - 1250 | Medium | Medium |
| C-F stretch | Fluoroalkane | 1000 - 1100 | Strong | Medium |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and, crucially for a chiral molecule like this compound, the absolute stereochemistry at its two stereocenters (C2 and C4).
An X-ray crystallographic study would reveal the solid-state conformation of the molecule. This includes the puckering of the five-membered pyrrolidine ring, which typically adopts an envelope or twist conformation. nih.gov The analysis would also show the relative orientation of the ethyl carboxylate and fluorine substituents (cis or trans), confirming the diastereomeric form. Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the ester carbonyl oxygen, would be elucidated. mdpi.commdpi.com
While this method provides the gold standard for structural analysis, a published crystal structure for this compound was not identified in the surveyed literature. However, analysis of related pyrrolidine structures demonstrates the power of this technique in confirming stereochemistry and conformational details. nih.govresearchgate.netresearchgate.net The data obtained from such an analysis would be presented in a standardized format, as outlined in the table below.
| Parameter | Information Provided | Value for this compound |
|---|---|---|
| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic) | To be determined |
| Space Group | Symmetry elements within the unit cell | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice | To be determined |
| Z Value | Number of molecules in the unit cell | To be determined |
| Bond Lengths (Å) & Angles (°) | Precise intramolecular distances and angles | To be determined |
| Absolute Stereochemistry | The R/S configuration at C2 and C4 | To be determined |
Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Conformational Studies
Chiroptical spectroscopy techniques are essential for studying chiral molecules. Optical rotation and circular dichroism (CD) provide information on the stereochemistry and three-dimensional structure of enantiomers in solution.
Optical Rotation measures the rotation of plane-polarized light by a chiral sample. rutgers.edu The specific rotation, [α], is a characteristic physical property of a chiral compound and is used to determine its enantiomeric purity. The sign of rotation (+ for dextrorotatory, - for levorotatory) and its magnitude depend on the molecule's structure, concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). The optical rotation of proline and its analogs is known to be highly sensitive to molecular geometry and conformation. researchgate.net For a given enantiomer of this compound, a non-zero optical rotation value would confirm its chiral nature and could be used as a quality control parameter to ensure enantiomeric excess.
Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. rutgers.edu A CD spectrum provides more detailed structural information than optical rotation. The chromophore in this compound is the ester carbonyl group (n→π* transition, ~210-230 nm). The sign and intensity of the CD signal (Cotton effect) associated with this transition are highly sensitive to the conformation of the pyrrolidine ring and the spatial arrangement of the substituents. researchgate.netumich.edu Therefore, CD spectroscopy can be used to study the solution-state conformation of the molecule and can help in assigning the absolute configuration by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known stereochemistry. rsc.org
| Technique | Parameter Measured | Information Obtained |
|---|---|---|
| Optical Rotation | Specific Rotation [α] (in degrees) | Confirmation of chirality; Measurement of enantiomeric purity. |
| Circular Dichroism (CD) | Differential Absorption (ΔA) or Ellipticity (θ) | Determination of solution-state conformation; Assignment of absolute configuration. |
Conformational Analysis and Theoretical Studies
Influence of the Fluorine Atom on Pyrrolidine (B122466) Ring Conformation
The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most common, low-energy conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). In substituted pyrrolidines like proline derivatives, these puckers are often described as Cγ-endo (C4 atom is on the same side of the ring as the carboxyl group) or Cγ-exo (C4 atom is on the opposite side).
The presence of a highly electronegative fluorine atom at the C4 position has a dominant stereoelectronic effect that biases this conformational equilibrium. nih.gov This bias is largely governed by the gauche effect, an interaction that favors a gauche relationship (a 60° dihedral angle) between adjacent electron-withdrawing groups or an electron-withdrawing group and a lone pair. acs.org In the case of 4-fluoropyrrolidine derivatives, a stabilizing gauche interaction occurs between the C-F bond and the lone pair of the ring nitrogen. acs.orgnih.gov
The specific stereochemistry of the fluorine atom dictates the preferred pucker:
(4R)-fluoro substitution (as in (2S,4R)- or (2R,4R)-diastereomers) typically enforces a Cγ-exo pucker. This arrangement allows the fluorine atom to be in a pseudo-axial position, which is gauche to the nitrogen lone pair.
(4S)-fluoro substitution (as in (2S,4S)- or (2R,4S)-diastereomers) generally leads to a Cγ-endo pucker, which similarly places the fluorine atom in a favorable pseudo-axial orientation. nih.govnih.gov
This strong conformational preference is a direct consequence of the fluorine substitution and is a key feature in the molecular design of peptides and other bioactive molecules incorporating this scaffold. nih.gov
| Fluorine Stereochemistry at C4 | Favored Ring Pucker | Primary Stereoelectronic Influence |
|---|---|---|
| (4R)-fluoro | Cγ-exo | Gauche Effect |
| (4S)-fluoro | Cγ-endo | Gauche Effect |
**6.2. Computational Chemistry Approaches for Conformational Preference Prediction
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape of flexible molecules like ethyl 4-fluoropyrrolidine-2-carboxylate.
Molecular Mechanics (MM): This method uses classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and evaluating the resulting energy, MM can identify low-energy conformations, including the preferred ring puckers. It is computationally efficient, making it suitable for scanning a wide range of possible structures.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation provides a dynamic picture of the pyrrolidine ring, revealing the transitions between different puckered states and the relative time spent in each conformation. This approach can illuminate the flexibility of the ring and the energetic barriers between conformational states.
These methods are valuable for generating plausible conformations that can then be subjected to more accurate, higher-level calculations.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more rigorous and accurate description of the electronic structure and energetics of molecules. nih.govresearchgate.net For this compound, DFT is used to:
Optimize Geometries: DFT calculations can determine the precise bond lengths, bond angles, and dihedral angles for different conformations (e.g., Cγ-endo and Cγ-exo) with high accuracy. nih.gov
Calculate Relative Energies: By calculating the total electronic energy of each optimized conformer, DFT can quantify the energy difference between them. This allows for a definitive prediction of the most stable conformation and the relative populations of different puckers at equilibrium. researchgate.net
Analyze Stereoelectronic Effects: DFT-based analyses, such as Natural Bond Orbital (NBO) analysis, can be used to dissect the underlying electronic interactions that lead to conformational preferences. nih.gov This includes quantifying the stabilizing energy of hyperconjugative interactions (e.g., charge delocalization from a C-H or C-C bonding orbital into an empty C-F antibonding orbital, σ → σ*) and electrostatic interactions that contribute to the gauche effect. researchgate.net
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|
| Cγ-exo | 0.00 | ~90% |
| Cγ-endo | 1.50 | ~10% |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. mdpi.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, and ¹⁹F) and spin-spin coupling constants. mdpi.com The process involves:
Optimizing the geometry of the most stable conformer(s) using a method like DFT.
Performing a GIAO calculation on the optimized structure(s) to compute the isotropic magnetic shielding constants for each nucleus.
Converting these shielding constants into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C) calculated at the same level of theory.
These predicted spectra can help in the assignment of complex experimental spectra and provide confidence in the determined structure and conformation. Discrepancies between calculated and experimental values can also highlight the influence of solvent effects or dynamic processes not captured in the gas-phase or implicit solvent models often used in calculations. mdpi.com
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (DFT/GIAO) | Difference (Δδ) |
|---|---|---|---|
| C=O (Ester) | 172.5 | 173.1 | -0.6 |
| C2 | 59.8 | 60.2 | -0.4 |
| C3 | 36.1 | 36.5 | -0.4 |
| C4 (CHF) | 91.3 | 90.7 | +0.6 |
| C5 | 53.4 | 53.9 | -0.5 |
Emerging Research Areas and Future Perspectives
Development of Novel Fluorination Methodologies for Pyrrolidine (B122466) Scaffolds
The introduction of a fluorine atom onto the pyrrolidine ring is a critical step in the synthesis of ethyl 4-fluoropyrrolidine-2-carboxylate. Traditionally, this has been achieved through the deoxofluorination of the corresponding hydroxyproline (B1673980) derivative. While effective, the development of new fluorination reagents and methodologies continues to be an active area of research, focusing on improving safety, efficiency, and stereoselectivity.
Recent advancements have seen the exploration of milder and more selective fluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are commonly employed for the conversion of alcohols to fluorides. organic-chemistry.orgcommonorganicchemistry.com The development of new reagents with enhanced safety profiles and broader functional group tolerance is a key objective. For instance, the use of solid-supported fluorinating agents or flow chemistry setups can mitigate the hazards associated with these powerful reagents.
Furthermore, late-stage fluorination techniques are gaining traction, allowing for the introduction of fluorine at a later point in a synthetic sequence. This approach is particularly valuable for the synthesis of complex molecules and for the preparation of fluorine-18 (B77423) labeled compounds for positron emission tomography (PET) imaging.
| Reagent | Key Features |
| Diethylaminosulfur trifluoride (DAST) | Widely used, effective for deoxofluorination. |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | More thermally stable and safer alternative to DAST. organic-chemistry.orgcommonorganicchemistry.com |
| Selectfluor® | Electrophilic fluorinating agent, suitable for different mechanisms. numberanalytics.com |
| N-Fluorobenzenesulfonimide (NFSI) | Another common electrophilic fluorine source. numberanalytics.com |
Exploration of Alternative Synthetic Pathways to Access Enantiopure Isomers
The biological activity of chiral molecules is often dependent on their stereochemistry. As such, the development of efficient and highly stereoselective synthetic routes to the different enantiomers of this compound is of paramount importance. The primary route often starts from commercially available chiral precursors like hydroxyproline.
Researchers are actively exploring alternative strategies to access these enantiopure isomers. These include:
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the fluorination step is a promising approach. This can involve transition-metal catalysis or organocatalysis.
Chiral Pool Synthesis: Utilizing other readily available chiral starting materials to construct the fluorinated pyrrolidine core.
Enzymatic Resolutions: Employing enzymes to selectively resolve racemic mixtures of this compound or its precursors, providing access to both enantiomers in high purity.
These alternative pathways aim to provide more flexible and efficient access to all possible stereoisomers of the target molecule, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Expansion of Synthetic Applications Beyond Current Known Utilities
This compound is a versatile building block, and its applications are continuously expanding. While its primary use has been in the synthesis of fluorinated proline analogues for incorporation into peptides and peptidomimetics, new utilities are being explored.
The presence of the fluorine atom can significantly impact the conformational preferences of the pyrrolidine ring, making it a valuable tool in the design of constrained peptides and small molecule inhibitors. The ester functionality provides a handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.
Emerging applications include its use in the synthesis of:
Novel Heterocyclic Systems: Serving as a starting material for the construction of more complex fused and spirocyclic heterocyclic compounds.
Catalyst Development: As a component of chiral ligands for asymmetric catalysis.
Materials Science: Incorporation into polymers and other materials to modulate their physical and chemical properties.
Advanced Mechanistic Studies of Reactions Involving this compound
A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and developing new ones. Advanced computational and experimental techniques are being employed to elucidate these mechanisms.
For instance, detailed studies of the deoxofluorination reaction of ethyl 4-hydroxypyrrolidine-2-carboxylate can provide insights into the stereochemical outcome and the formation of byproducts. Understanding the transition states and intermediates through computational modeling can guide the rational design of more selective fluorinating agents and reaction conditions.
Kinetic studies and in-situ reaction monitoring techniques are also valuable tools for unraveling the intricacies of these reactions, leading to improved process control and higher yields.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, drawing from vast databases of chemical reactions. computabio.comarxiv.org This can help chemists to identify non-obvious synthetic strategies.
Reaction Optimization: Machine learning algorithms can be used to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a particular reaction. This can significantly reduce the number of experiments required for process optimization.
Predictive Modeling: AI can be used to predict the properties of novel fluorinated pyrrolidine derivatives, aiding in the design of molecules with desired biological activities.
The integration of AI and ML with automated synthesis platforms holds the promise of accelerating the discovery and development of new molecules based on the this compound scaffold.
Sustainable and Environmentally Benign Synthetic Processes for Fluorinated Chirons
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. mdpi.com Developing sustainable and environmentally friendly processes for the production of this compound is a key area of future research.
This includes:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ionic liquids, or supercritical fluids.
Catalytic Methods: Employing catalytic methods to reduce the amount of waste generated and improve atom economy.
Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the pyrrolidine core.
Energy Efficiency: Developing processes that are more energy-efficient, for example, through the use of microwave or ultrasonic irradiation.
By embracing green chemistry principles, the synthesis of this important fluorinated building block can be made more sustainable, reducing its environmental impact. Recent research has highlighted the development of PFAS-free synthesis routes for other fluorinated compounds, a trend that will likely extend to the production of fluorinated heterocycles like this compound. sciencedaily.com
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing ethyl 4-fluoropyrrolidine-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via fluorination of pyrrolidine precursors. For example, nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on a hydroxylated pyrrolidine intermediate, followed by esterification. Optimization involves controlling temperature (−78°C to 0°C for fluorination) and solvent selection (e.g., dichloromethane or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
- Key Data : Yield improvements (e.g., from 21% to >70%) are achievable by optimizing stoichiometry (e.g., 1.2 eq fluorinating agent) and reaction time (2–6 hours) .
Q. How can the purity and identity of this compound be verified?
- Methodological Answer : Use a combination of analytical techniques:
- LCMS/HRMS : Confirm molecular ion ([M+H]+ at m/z 188.1) and isotopic patterns for fluorine .
- 1H/13C NMR : Identify characteristic signals, such as the ester carbonyl (δ ~165 ppm in 13C NMR) and fluorinated C4 proton (δ ~4.8–5.2 ppm, split due to coupling with fluorine) .
- HPLC : Assess purity (>98% via reverse-phase C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adhere to GHS guidelines:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods validate enantiomeric purity?
- Methodological Answer : Chiral resolution techniques include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers (retention time differences >2 min) .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., SHELXL refinement; R-factor <0.05) .
Q. What computational methods predict the reactivity and bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electrophilic/nucleophilic sites (Fukui indices) .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities (ΔG < −7 kcal/mol) with targets like GABA receptors .
Q. How do structural modifications (e.g., fluorination position) impact pharmacokinetic properties?
- Methodological Answer :
- In Vitro Assays : Measure metabolic stability in liver microsomes (t1/2 >60 min indicates improved resistance to CYP450 enzymes) .
- LogD Analysis : Compare octanol/water partitioning (e.g., LogD at pH 7.4 = 1.5 for 4-fluoro vs. 0.8 for non-fluorinated analogs) .
- Case Study : 4-Fluoro derivatives showed 3-fold higher blood-brain barrier penetration in rodent models compared to non-fluorinated analogs .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?
- Methodological Answer :
- Solvent Calibration : Ensure deuterated solvent (e.g., CDCl3 vs. DMSO-d6) is consistent, as DMSO upfield shifts protons by ~0.5 ppm .
- Dynamic Effects : Conformational flexibility in pyrrolidine rings may cause signal splitting; use variable-temperature NMR to confirm .
Q. What strategies reconcile conflicting bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., fluorescence-based enzyme inhibition) .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., for GABA receptor modulation) and apply ANOVA (p <0.05) to identify outliers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
